molecular formula C30H28N2O2 B375349 N-[3,3'-DIMETHYL-4'-(2-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-2-METHYLBENZAMIDE

N-[3,3'-DIMETHYL-4'-(2-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-2-METHYLBENZAMIDE

Cat. No.: B375349
M. Wt: 448.6g/mol
InChI Key: WKLGMIQYIRADIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with multiple substituents, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide typically involves multi-step organic reactions. One common method includes:

    Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amidation: The acylated product undergoes amidation with an amine to form the amide bond.

    Substitution Reactions: Various substituents are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3,3’-dimethyl-4’-[(2-chlorobenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide
  • N-{3,3’-dimethyl-4’-[(2-fluorobenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide

Uniqueness

N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide stands out due to its specific substituents, which can significantly influence its chemical reactivity and potential applications. The presence of the 2-methylbenzoyl group, in particular, imparts unique properties that differentiate it from similar compounds.

Properties

Molecular Formula

C30H28N2O2

Molecular Weight

448.6g/mol

IUPAC Name

2-methyl-N-[2-methyl-4-[3-methyl-4-[(2-methylbenzoyl)amino]phenyl]phenyl]benzamide

InChI

InChI=1S/C30H28N2O2/c1-19-9-5-7-11-25(19)29(33)31-27-15-13-23(17-21(27)3)24-14-16-28(22(4)18-24)32-30(34)26-12-8-6-10-20(26)2/h5-18H,1-4H3,(H,31,33)(H,32,34)

InChI Key

WKLGMIQYIRADIM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4C)C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4C)C)C

Origin of Product

United States

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